3-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzyl)-6-methylquinolin-4-amine
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Description
3-((4-chlorophenyl)sulfonyl)-N-(4-methoxybenzyl)-6-methylquinolin-4-amine, also known as Compound A, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinoline derivatives and has been shown to exhibit a wide range of biochemical and physiological effects.
Scientific Research Applications
Antiproliferative Activity and Tubulin Polymerization Inhibition
- Studies have shown that compounds with sulfide and sulfone groups between the phenyl ring and quinoline exhibit significant antiproliferative activity against various cancer cell lines, including KB, HT29, and MKN45, with mean IC50 values indicating strong inhibition. Specifically, a compound demonstrated tubulin polymerization inhibition with an IC50 value comparable to combretastatin A-4, highlighting its potential as a vascular disrupting agent and efficacy against multidrug-resistant cell lines (Lee et al., 2011).
Synthesis and Chemical Transformations
- The synthesis and evaluation of methoxylated tetrahydroisoquinoliniums derived from N-methyl-laudanosine and N-methyl-noscapine have been explored. These compounds exhibit affinity for apamin-sensitive binding sites, with certain derivatives showing enhanced affinity, suggesting potential applications in neuroscience research (Graulich et al., 2006).
- Another study focused on the electrophilic amination of Grignard reagents using O-sulfonyloximes as amination reagents, leading to the synthesis of primary amines and various cyclic imines. This methodological advancement opens new avenues for synthesizing nitrogen-containing heterocycles, including pyrroles, pyridines, and isoquinolines, showcasing the chemical versatility of related sulfonamide structures (Narasaka, 2003).
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-[(4-methoxyphenyl)methyl]-6-methylquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O3S/c1-16-3-12-22-21(13-16)24(27-14-17-4-8-19(30-2)9-5-17)23(15-26-22)31(28,29)20-10-6-18(25)7-11-20/h3-13,15H,14H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPREXUTECSGSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)NCC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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